molecular formula C14H16FNO4 B1438302 1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid CAS No. 1053910-45-4

1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid

Cat. No.: B1438302
CAS No.: 1053910-45-4
M. Wt: 281.28 g/mol
InChI Key: MNQJTOVFMAQXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a fluorophenoxyacetyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route involves the esterification of piperidine-4-carboxylic acid with methanol or ethanol in the presence of thionyl chloride to yield the corresponding esters. These esters are then coupled with 4-fluorophenoxyacetyl chloride under basic conditions to form the desired product .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.

    Amidation: The carboxylic acid group can react with amines to form amides under dehydrating conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenoxyacetyl group can enhance binding affinity and specificity, while the piperidine ring provides structural rigidity. The compound may modulate signaling pathways by inhibiting or activating specific proteins, leading to downstream effects on cellular functions .

Comparison with Similar Compounds

Similar compounds to 1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)acetyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c15-11-1-3-12(4-2-11)20-9-13(17)16-7-5-10(6-8-16)14(18)19/h1-4,10H,5-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQJTOVFMAQXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.